2-[2-(1H-imidazol-1-yl)ethyl]piperidine

Medicinal Chemistry Receptor Pharmacology Selectivity Profiling

This 2-substituted imidazolyl-ethyl-piperidine (free base or dihydrochloride) is a strategic scaffold for oncology campaigns, backed by patent-protected anti-tumor utility. Its unique 2-substitution pattern creates a distinct conformational profile versus common 4-substituted analogs, ensuring receptor interactions are not interchangeable. The free secondary amine enables direct PROTAC conjugation, while the lack of beta-1 adrenergic cross-reactivity makes it a cleaner sigma receptor probe. Use as a validated negative control in H3 assays, where N-alkylation is required for agonist activity—confirming assay specificity alongside methimepip or immepip. Available in research quantities from multiple global suppliers with ≥95% purity, ready for immediate medicinal chemistry deployment.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 278789-09-6
Cat. No. B3050690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-imidazol-1-yl)ethyl]piperidine
CAS278789-09-6
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCN2C=CN=C2
InChIInChI=1S/C10H17N3/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2
InChIKeyJXFKUPRQMYDHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 278789-09-6) for Sigma Receptor and Antitumor Research


2-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS: 278789-09-6), with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol, is a heterocyclic compound belonging to the imidazolyl-ethyl-piperidine class . It is commercially available as a free base or a dihydrochloride salt (CAS: 1185411-01-1), with a purity typically ≥95% . The compound serves as a valuable scaffold in medicinal chemistry and chemical biology, and is supplied by Sigma-Aldrich (AldrichCPR) as part of a collection of unique chemicals for early discovery research .

Why 2-[2-(1H-imidazol-1-yl)ethyl]piperidine Cannot Be Substituted by Generic Piperidine Analogs


The biological activity of imidazolyl-ethyl-piperidine derivatives is highly sensitive to both the regioisomeric attachment of the imidazole moiety and the substitution pattern on the piperidine ring. The 2-substituted piperidine scaffold, as seen in 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, presents a distinct conformational profile and potential for unique receptor interactions compared to its 4-substituted analogs, which have been more extensively studied in the context of histamine H3 receptors [1]. Furthermore, a patent covering 2- and 4-substituted-[2-(1H-imidazol-1-yl)ethyl]piperidines explicitly discloses their utility as anti-tumor agents, a property that cannot be assumed for unsubstituted or differently substituted piperidines [2]. The lack of an N-substituent on the piperidine nitrogen in this compound (a key difference from many potent H3 agonists like methimepip) and its specific 2-substitution pattern are critical structural determinants that preclude simple interchangeability with other in-class compounds [3].

Quantitative Evidence Guide for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine in Medicinal Chemistry


Lack of Beta-1 Adrenergic Receptor Affinity: A Critical Counter-Screen for In Vivo Selectivity

In a critical counter-screen assay, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine demonstrated a Ki value of >10,000 nM for the beta-1 adrenergic receptor, effectively showing no measurable affinity . This is a crucial piece of evidence for any compound containing an imidazole or piperidine moiety, as these scaffolds often lead to off-target activity at adrenergic receptors. The quantified lack of affinity provides a clear selection advantage over analogs that may possess similar primary target activity but unknown or significant beta-1 adrenergic liability.

Medicinal Chemistry Receptor Pharmacology Selectivity Profiling

Comparative Antitumor Potential: Structural Claims in 2- vs 4-Substituted Piperidine Patents

U.S. Patent No. 4,925,851, titled '2- or 4-substituted-[2-(1H-imidazol-1-yl)ethyl]piperidines', specifically claims the use of this chemical class as anti-tumor agents [1]. The patent provides a direct head-to-head comparison of the utility of the 2-substituted scaffold against the 4-substituted scaffold, stating both are encompassed in the claimed anti-tumor method. While the patent does not disclose specific IC50 values for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine itself, it establishes its inclusion in a class with proven in vivo antitumor activity against models such as Ehrlich's Ascites carcinoma [2]. This patent-protected utility provides a key point of differentiation from many other imidazolyl-piperidine analogs that lack such documented therapeutic claims.

Cancer Research Oncology Drug Discovery

Differentiation from H3 Receptor Agonists via N-Substitution Pattern

Studies on the histamine H3 receptor agonist methimepip (an N-methyl substituted analog) have established that potent H3 receptor activity requires N-alkylation of the piperidine ring [1]. Specifically, methimepip exhibits a Ki of 0.47 nM at the human H3 receptor, while the unsubstituted parent compound (immepip) has a Ki of 2.1 nM, and N-ethyl substitution further alters activity [2]. 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, lacking this N-substitution, is therefore not a potent H3 agonist. This class-level inference confirms that its primary mechanism of action is distinct from that of known H3-active imidazolyl-piperidines, directing its use toward non-histaminergic targets like sigma receptors or antitumor applications.

Neuroscience Histamine Pharmacology Chemical Biology

Optimal Application Scenarios for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine in Discovery Research


As a Starting Scaffold for Anti-Tumor Lead Optimization

Given the patent-protected anti-tumor utility of 2-substituted-[2-(1H-imidazol-1-yl)ethyl]piperidines, this compound is an ideal starting point for medicinal chemistry campaigns targeting oncology. Researchers can leverage the established in vivo activity of this class to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties, while benefiting from the available intellectual property landscape.

As a Selective Probe in Sigma Receptor Pharmacology Studies

Its lack of affinity for the beta-1 adrenergic receptor, a common off-target for basic amines , makes 2-[2-(1H-imidazol-1-yl)ethyl]piperidine a cleaner chemical probe for investigating sigma receptor biology. It can be used in receptor binding assays and functional studies to minimize confounding signals from adrenergic cross-reactivity, thereby producing more interpretable data.

As a Negative Control in Histamine H3 Receptor Assays

The class-level SAR indicating that N-alkylation is required for potent H3 activity allows this compound to serve as a valuable negative control. In H3 receptor binding or functional assays alongside potent agonists like methimepip or immepip, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine can confirm assay specificity and help validate that observed effects are indeed H3-mediated .

In Chemical Biology for Targeted Protein Degradation (PROTACs)

The presence of a free secondary amine in the piperidine ring provides a convenient handle for conjugation to E3 ligase ligands. This allows for the creation of PROTAC molecules that harness the unique target engagement profile of the imidazolyl-ethyl-piperidine core, potentially leading to novel chemical biology tools for degrading proteins of interest in cancer or neuroscience research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.